3-Methyl-1,2,4,5-tetrahydro-3-benzazepin-5-ol

Dopamine D1 receptor Structure-activity relationship N-Methylation effect

3-Methyl-1,2,4,5-tetrahydro-3-benzazepin-5-ol (CAS 35613-12-8), systematically named 3-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepin-1-ol, is the minimal N-methylated 3-benzazepin-1-ol scaffold (C₁₁H₁₅NO, MW 177.24, LogP 1.15). Unlike extensively substituted analogs (e.g., SCH 23390, SKF 38393, SKF that bear chloro, hydroxyl, and phenyl substituents conferring nanomolar receptor potency, this compound represents the unadorned core structure.

Molecular Formula C11H15NO
Molecular Weight 177.247
CAS No. 35613-12-8
Cat. No. B2490097
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-1,2,4,5-tetrahydro-3-benzazepin-5-ol
CAS35613-12-8
Molecular FormulaC11H15NO
Molecular Weight177.247
Structural Identifiers
SMILESCN1CCC2=CC=CC=C2C(C1)O
InChIInChI=1S/C11H15NO/c1-12-7-6-9-4-2-3-5-10(9)11(13)8-12/h2-5,11,13H,6-8H2,1H3
InChIKeyLEKOUUOPDBURLY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Methyl-1,2,4,5-tetrahydro-3-benzazepin-5-ol (CAS 35613-12-8): Definitive Procurement Guide for the Simplest N-Methylated Benzazepin-1-ol Scaffold


3-Methyl-1,2,4,5-tetrahydro-3-benzazepin-5-ol (CAS 35613-12-8), systematically named 3-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepin-1-ol, is the minimal N-methylated 3-benzazepin-1-ol scaffold (C₁₁H₁₅NO, MW 177.24, LogP 1.15) . Unlike extensively substituted analogs (e.g., SCH 23390, SKF 38393, SKF 86466) that bear chloro, hydroxyl, and phenyl substituents conferring nanomolar receptor potency, this compound represents the unadorned core structure [1]. Its value lies not in intrinsic receptor activity but in serving as the indispensable baseline comparator for structure-activity relationship (SAR) studies, a key synthetic building block, and the authentic reference standard for N-demethylation metabolite identification [2].

Why Generic Interchange of 3-Benzazepine Scaffolds Fails: The Indispensable Role of the N-Methyl Substituent in 3-Methyl-1,2,4,5-tetrahydro-3-benzazepin-5-ol


The 3-methyl substituent on the benzazepine ring is not a passive structural ornament; it is the single most consequential determinant of pharmacological trajectory. Systematic SAR studies demonstrate that N-methylation increases D1 dopamine receptor affinity 2- to 5-fold over N-H (desmethyl) counterparts [1], converts D1 agonist activity into antagonist activity while preserving D2 agonist potency [2], and establishes the rank order methyl > allyl > H for D1 receptor affinity at the 3-position . Substituting a 3-H benzazepine for the 3-methyl compound in any assay or synthetic sequence therefore introduces a confounding variable that can qualitatively invert biological readouts and compromise synthetic route fidelity. The target compound (CAS 35613-12-8) is the authentic, minimal embodiment of this essential N-methyl pharmacophoric element.

Quantitative Head-to-Head Evidence: 3-Methyl-1,2,4,5-tetrahydro-3-benzazepin-5-ol vs. Its Closest Analogs


D1 Dopamine Receptor Affinity: N-Methyl (Target) Increases Binding 2- to 5-Fold Over N-H (Desmethyl) Analog

In a definitive series of 1-phenyl-1H-3-benzazepine congeners, the 3-methyl substituent consistently increased D1 receptor affinity by 2- to 5-fold compared to the corresponding 3-H (desmethyl) analogs. This enhancement was observed across both 7-H and 7-OH substituted benzazepine pairs using [³H]SCH 23390 displacement from human putamen D-1 dopamine receptors [1]. The target compound (CAS 35613-12-8), bearing the 3-methyl group on the otherwise unsubstituted benzazepin-1-ol core, is the reference scaffold that captures this affinity gain absent confounding substituent effects.

Dopamine D1 receptor Structure-activity relationship N-Methylation effect

Pharmacological Switch: N-Methyl Converts D1 Agonist Activity into D1 Antagonist Activity vs. N-H and N-Allyl Analogs

Structure-activity studies on benzazepine-based dopamine receptor ligands revealed that the N-methyl substituent acts as a binary pharmacological switch: N-H (desmethyl) compounds function as D1 receptor agonists, whereas N-methylation converts the same scaffold into a D1 antagonist while preserving D2 agonist potency [1]. In contrast, bulkier N-substituents (e.g., N-n-propyl) sharply decreased D2 agonist potency [1]. The target compound (CAS 35613-12-8) is the structurally minimal benzazepin-1-ol that carries this N-methyl-driven antagonist pharmacology, making it the essential reference compound for distinguishing agonist vs. antagonist SAR programs.

Functional selectivity D1 antagonist N-Substituent pharmacology

3-Position Rank Order: Methyl (Target) Outperforms Allyl and Hydrogen at D1 Receptors

Comparative SAR analysis of 3-substituted 1-phenyl-3-benzazepines established a clear D1 receptor affinity rank order: methyl > allyl > H . While 3-allyl derivatives show receptor affinity approaching that of the parent 3-methyl compounds, they exhibit slightly diminished D1 selectivity and rely on higher lipophilicity for enhanced CNS penetration . The target compound (CAS 35613-12-8) represents the optimal balance point: the 3-methyl substituent provides maximal D1 affinity among simple N-substituents without introducing the lipophilicity-driven off-target promiscuity that complicates allyl analog profiles.

D1 receptor selectivity 3-Substituent SAR Benzazepine optimization

Metabolic N-Demethylation: Target Compound as the Reference Standard for Primary Benzazepine Metabolite Identification

In pharmacokinetic studies of the benzazepine α₂-antagonist SK&F 86466 (6-chloro-3-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine), the primary metabolic pathway is N-demethylation yielding SK&F 101055 (6-chloro-2,3,4,5-tetrahydro-1H-3-benzazepine), which subsequently undergoes N-sulfoconjugation and glucuronidation [1]. The target compound (CAS 35613-12-8), as the unsubstituted 3-methylbenzazepin-1-ol core, is the exact structural template for identifying and quantifying N-desmethyl metabolites—possessing the critical 3-methyl group whose oxidative removal defines this universally conserved metabolic pathway in benzazepine drugs.

Drug metabolism N-Demethylation Metabolite reference standard

Minimal Scaffold vs. Substituted Analogs: Target Compound as Baseline/Negative Control for Receptor Binding Assays

The target compound (CAS 35613-12-8) is the only 3-methyl benzazepin-1-ol scaffold that simultaneously lacks all three critical pharmacophoric groups defining potent benzazepine receptor ligands: the 6-chloro substituent (essential for α₂-adrenoceptor antagonism, Ki = 13-17 nM for SKF 86466 ), the 7-hydroxy (or 7,8-dihydroxy) group (essential for D1 receptor binding, Ki = 0.2-1 nM for SCH 23390 and SKF 38393 ), and the 1-phenyl substituent (critical for D1 receptor topography [1]). This absence of substituents makes the target compound uniquely suited as a negative control that isolates the contribution of the core benzazepine scaffold from substituent-driven pharmacology.

Negative control Binding selectivity Pharmacophore mapping

Physicochemical Differentiation: Target Compound LogP and MW vs. Desmethyl Analog for Chromatographic Method Development

The target compound (C₁₁H₁₅NO, MW 177.24, LogP 1.15) differs from its desmethyl analog 2,3,4,5-tetrahydro-1H-3-benzazepin-1-ol (C₁₀H₁₃NO, MW 163.22, CAS 19301-11-2) [1] by exactly one methylene unit (ΔMW = 14.02 Da, ΔLogP ≈ +0.5 to +1.0). This mass and polarity difference is sufficient to achieve baseline chromatographic separation under standard reversed-phase conditions, making the target compound a critical reference marker for distinguishing N-methylated from N-desmethyl species in reaction monitoring, impurity profiling, and metabolite analysis.

LogP Molecular weight Chromatographic retention

Validated Research and Industrial Application Scenarios for 3-Methyl-1,2,4,5-tetrahydro-3-benzazepin-5-ol


SAR Model Calibration: Quantifying the N-Methylation Contribution to D1 Receptor Affinity in Benzazepine Lead Optimization

Medicinal chemistry teams optimizing dopamine D1 receptor ligands must quantify the fold-change in binding affinity attributable solely to N-methylation. The target compound (CAS 35613-12-8) serves as the essential N-methyl reference scaffold, enabling direct head-to-head comparison with its desmethyl analog (CAS 19301-11-2) to isolate the 2- to 5-fold affinity gain reported for N-methyl vs. N-H benzazepines [1]. Without this compound, affinity changes arising from other substituents (6-Cl, 7-OH, 1-phenyl) cannot be deconvolved from the N-methyl contribution, leading to confounded SAR models.

Metabolite Identification: Reference Standard for N-Desmethyl Benzazepine Quantification in Preclinical ADME Studies

N-Demethylation is the primary Phase I metabolic pathway for 3-methyl benzazepine drugs, as demonstrated for SK&F 86466 where the N-desmethyl metabolite (SK&F 101055) is the dominant species subjected to further Phase II conjugation [1]. The target compound provides the authentic N-methyl parent scaffold for calibrating LC-MS/MS methods, enabling accurate quantification of metabolic conversion ratios. Its chromatographic separation from the desmethyl analog (ΔMW = 14.02 Da, ΔLogP ≈ +0.5 to +1.0) is analytically robust and reproducible across standard C18 reversed-phase methods.

Negative Control for Receptor Selectivity Panels: Isolating Core Scaffold Effects from Substituent-Driven Pharmacology

In selectivity profiling panels where benzazepine ligands such as SCH 23390 (D1 Ki = 0.2 nM) [1] and SKF 86466 (α₂ Ki = 13-17 nM) show potent receptor engagement, the target compound (lacking 6-Cl, 7-OH, and 1-phenyl groups) provides the clean core scaffold baseline that is expected to be inactive [2]. This negative control function is indispensable for confirming that observed pharmacological activity is substituent-driven rather than an intrinsic property of the benzazepine core itself. Replacing the target compound with any substituted analog invalidates this control.

Synthetic Building Block: Minimal Benzazepin-1-ol Core for Late-Stage Diversification in Library Synthesis

The target compound is the simplest 3-methyl benzazepin-1-ol scaffold amenable to electrophilic aromatic substitution at the 6-, 7-, 8-, and 9-positions, as well as N-functionalization and O-derivatization at the 1-hydroxyl position [1]. Unlike more elaborate analogs (e.g., SKF 38393, SCH 23390) that carry substituents limiting synthetic versatility, this compound allows unrestricted exploration of substitution patterns while maintaining the critical 3-methyl group whose pharmacological impact—converting D1 agonist to antagonist activity while preserving D2 potency —has been definitively established.

Quote Request

Request a Quote for 3-Methyl-1,2,4,5-tetrahydro-3-benzazepin-5-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.